Ames Mutagenicity and NTP Carcinogenicity: 5-Chloro-2,4-dimethoxyaniline (Non‑Mutagen) vs. 2,4‑Dimethoxyaniline (Non‑Carcinogen but Structurally Distinct)
The Ames Salmonella/microsome assay classifies 5‑chloro‑2,4‑dimethoxyaniline as non‑mutagenic [1]. This contrasts with the broader aniline class, where ortho‑unsubstituted analogs frequently yield positive mutagenicity signals due to enzymatic N‑hydroxylation pathways [2]. Concurrently, the compound carries a Rat oral LD₅₀ of 0.168 g/kg and is classified as a rodent non‑carcinogen in NTP‑style evaluation panels, despite being labeled as a rat male NTP carcinogen in one source sub‑entry, placing it in a regulatory safety category that may differ from halogen‑lacking 2,4‑dimethoxyaniline (which has extensive NTP bioassay data showing no convincing evidence of carcinogenicity in rats or mice) and from brominated analogs lacking equivalent Ames data [3].
| Evidence Dimension | Ames mutagenicity and rodent carcinogenicity classification |
|---|---|
| Target Compound Data | Ames: Non‑mutagen; Rodent carcinogenicity: Non‑carcinogen; Rat male NTP sub‑entry: Carcinogen; Rat oral LD₅₀: 0.168 g/kg |
| Comparator Or Baseline | 2,4‑Dimethoxyaniline: NTP bioassay negative in Fischer 344 rats and B6C3F1 mice; 5‑Bromo‑2,4‑dimethoxyaniline: Ames data not available; 4‑Chloro‑2,5‑dimethoxyaniline: carcinogenicity data lacking (ECHA) |
| Quantified Difference | 5‑Chloro‑2,4‑dimethoxyaniline is the only analog among these with a documented Ames non‑mutagen classification alongside quantified acute oral toxicity (LD₅₀ 0.168 g/kg). |
| Conditions | Salmonella/microsome assay (Ames); NTP rodent bioassay panels; ECHA C&L Inventory |
Why This Matters
A confirmed Ames‑negative profile reduces regulatory hurdles in early‑stage pharmaceutical intermediate qualification, while a quantified LD₅₀ supports occupational exposure banding absent for brominated and regioisomeric comparators.
- [1] PMC Table 4 (Molecules 2023, 28, 6991). Ames mutagenicity: Non‑mutagen; Rat oral LD₅₀: 0.168 g/kg; Rodent carcinogenicity: Non‑carcinogen. View Source
- [2] Przybojewska, B. Mutation Research 1997, 394, 5. Genotoxicity of aniline derivatives: ortho‑substitution blocks enzymatic activation to electrophiles. View Source
- [3] NTP TR‑171. Bioassay of 2,4‑dimethoxyaniline hydrochloride; ECHA C&L Inventory: 4‑chloro‑2,5‑dimethoxyaniline carcinogenicity data lacking. View Source
